molecular formula C21H25FN4O3 B12161054 4-(4-fluorophenyl)-N-{4-[(2-methoxyethyl)carbamoyl]phenyl}piperazine-1-carboxamide

4-(4-fluorophenyl)-N-{4-[(2-methoxyethyl)carbamoyl]phenyl}piperazine-1-carboxamide

Cat. No.: B12161054
M. Wt: 400.4 g/mol
InChI Key: JUUPRWKURCPNEH-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-{4-[(2-methoxyethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with fluorophenyl and methoxyethylcarbamoyl groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-{4-[(2-methoxyethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 4-(2-methoxyethyl)phenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-{4-[(2-methoxyethyl)carbamoyl]phenyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-fluorophenyl)-N-{4-[(2-methoxyethyl)carbamoyl]phenyl}piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-{4-[(2-methoxyethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-fluorophenyl)-N-{4-[(2-methoxyethyl)carbamoyl]phenyl}piperazine-1-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H25FN4O3

Molecular Weight

400.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[4-(2-methoxyethylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H25FN4O3/c1-29-15-10-23-20(27)16-2-6-18(7-3-16)24-21(28)26-13-11-25(12-14-26)19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)

InChI Key

JUUPRWKURCPNEH-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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